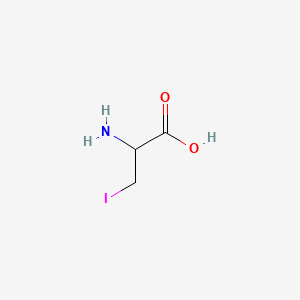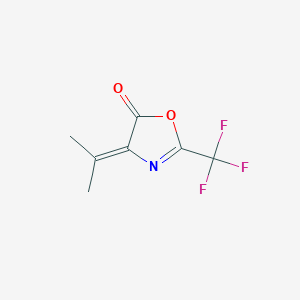
N-((4-Pentylcyclohexyl)methyl)quinolin-8-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((4-Pentylcyclohexyl)methyl)quinolin-8-amine is a chemical compound with the molecular formula C21H30N2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of applications in medicinal chemistry due to their biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-Pentylcyclohexyl)methyl)quinolin-8-amine can be achieved through various synthetic routes. One common method involves the reaction of quinolin-8-amine with 4-pentylcyclohexylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
N-((4-Pentylcyclohexyl)methyl)quinolin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
N-((4-Pentylcyclohexyl)methyl)quinolin-8-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of new therapeutic agents, particularly in the treatment of infectious diseases and cancer.
Biological Studies: The compound is used in studies related to its biological activity, including its antimicrobial and antimalarial properties.
Industrial Applications: It is used in the synthesis of other quinoline derivatives that have industrial significance.
Mecanismo De Acción
The mechanism of action of N-((4-Pentylcyclohexyl)methyl)quinolin-8-amine involves its interaction with specific molecular targets and pathways. For instance, in anticancer studies, it has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival . The compound binds to the active sites of key proteins in this pathway, leading to the inhibition of cancer cell growth .
Comparación Con Compuestos Similares
Similar Compounds
Quinolin-8-amine: A structural isomer with similar biological activities.
N-((4-Pentylcyclohexyl)methyl)quinoxaline: Another derivative with comparable chemical properties.
Uniqueness
N-((4-Pentylcyclohexyl)methyl)quinolin-8-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit specific molecular pathways makes it a valuable compound in medicinal chemistry .
Propiedades
Número CAS |
90266-49-2 |
|---|---|
Fórmula molecular |
C21H30N2 |
Peso molecular |
310.5 g/mol |
Nombre IUPAC |
N-[(4-pentylcyclohexyl)methyl]quinolin-8-amine |
InChI |
InChI=1S/C21H30N2/c1-2-3-4-7-17-11-13-18(14-12-17)16-23-20-10-5-8-19-9-6-15-22-21(19)20/h5-6,8-10,15,17-18,23H,2-4,7,11-14,16H2,1H3 |
Clave InChI |
JVXUHACMQJAMLW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1CCC(CC1)CNC2=CC=CC3=C2N=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]hexanoate](/img/structure/B12901133.png)
![1-Methyl-1,5-dihydrofuro[3,4-d]pyrimidine-2,4,7(3H)-trione](/img/structure/B12901134.png)
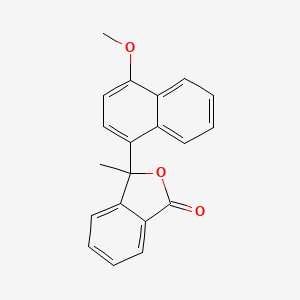
![N-{3-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]phenyl}acetamide](/img/structure/B12901154.png)

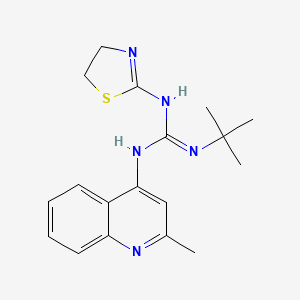
![4,6,8-Trimethylimidazo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B12901187.png)
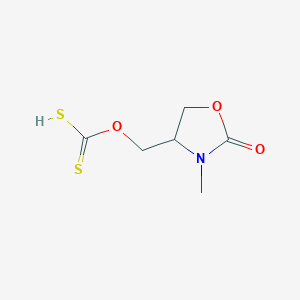
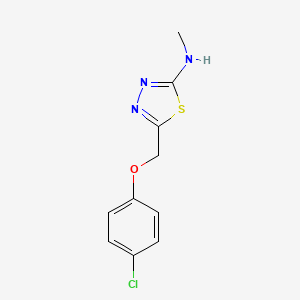
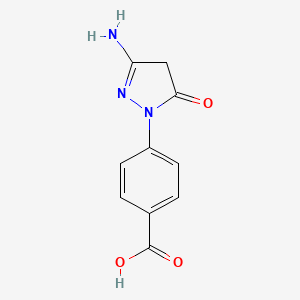
![5-Ethoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B12901203.png)
